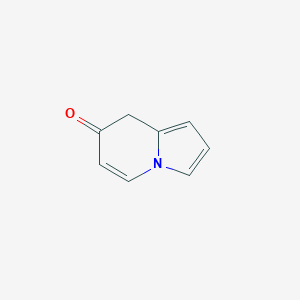![molecular formula C9H12O B14242908 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- CAS No. 210050-52-5](/img/structure/B14242908.png)
7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-: is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring with a propynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization to the more stable trans isomer using metallic sodium . This intermediate can then undergo further reactions to introduce the propynyl group and form the desired bicyclic structure.
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides or ethers.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- serves as a valuable intermediate for the construction of complex molecular architectures. Its unique structure allows for the development of novel synthetic pathways and the creation of diverse chemical libraries .
Biology and Medicine: Its bicyclic structure can be used to develop molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry: In the industrial sector, 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- can be used as a building block for the synthesis of polymers and other advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring fusion and substituents.
7-Oxabicyclo[3.2.1]octane: A larger bicyclic compound with additional ring atoms and different chemical properties.
Uniqueness: 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- is unique due to its specific ring fusion and propynyl substituent, which confer distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
210050-52-5 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1R,6R)-1-prop-1-ynyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12O/c1-2-6-9-7-4-3-5-8(9)10-9/h8H,3-5,7H2,1H3/t8-,9+/m1/s1 |
Clave InChI |
BVICYJKJWMXMLY-BDAKNGLRSA-N |
SMILES isomérico |
CC#C[C@]12CCCC[C@H]1O2 |
SMILES canónico |
CC#CC12CCCCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
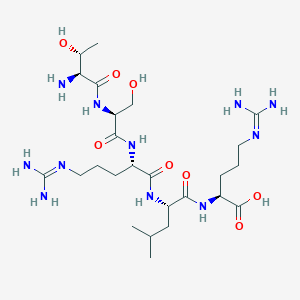

![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
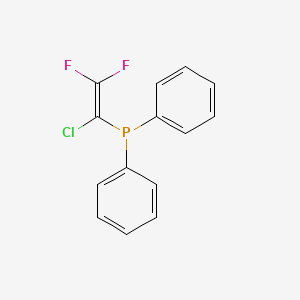
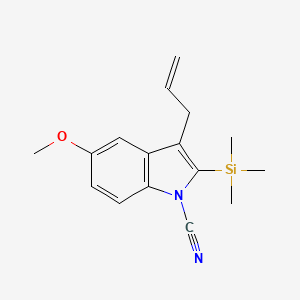
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
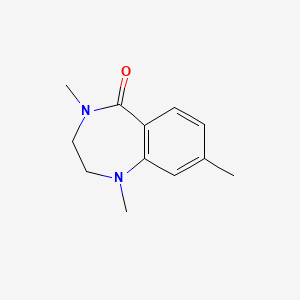
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
